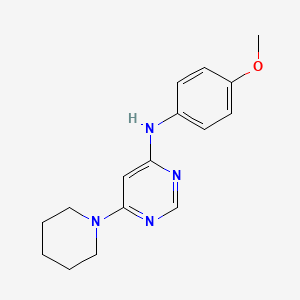![molecular formula C16H12ClIN2O2 B5064643 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5064643.png)
1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from the histone proteins that package DNA in the nucleus of cells. By inhibiting HDACs, CI-994 can alter the expression of genes that are involved in a variety of cellular processes, including cell growth, differentiation, and death.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the alteration of gene expression. This can result in the activation of tumor suppressor genes and the repression of oncogenes, leading to cell cycle arrest, differentiation, and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of malaria parasites, reduce inflammation, and enhance memory and learning in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells and tissues, and it has a well-characterized mechanism of action. However, there are also limitations to its use. 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione can have off-target effects on other enzymes besides HDACs, and its effectiveness can vary depending on the cell type and context.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione. One area of interest is the development of more selective HDAC inhibitors that target specific isoforms of the enzyme. Another direction is the investigation of the role of 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione in epigenetic regulation beyond histone acetylation, such as DNA methylation and non-coding RNA. Finally, the potential use of 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione in combination with other therapies, such as immunotherapy, is an area of active research.
Synthesemethoden
1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione can be synthesized by a multi-step process that involves the reaction of 4-iodoaniline with 4-chlorophthalic anhydride to form an intermediate, which is then reacted with 2,5-dimethylpyrrole in the presence of a base to yield the final product. The synthesis of 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione has been described in several publications, including a patent by Pfizer Inc. (US Patent 5,686,416).
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione has been extensively studied for its potential as an anticancer agent. It has been shown to induce growth arrest, differentiation, and apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, colon, and lung cancer. 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione has also been found to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(4-iodoanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClIN2O2/c17-10-1-7-13(8-2-10)20-15(21)9-14(16(20)22)19-12-5-3-11(18)4-6-12/h1-8,14,19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQAOEVQRLBQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(4-iodoanilino)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chlorobenzyl)sulfonyl]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B5064560.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B5064562.png)
![ethyl 4-(cyclopropylmethyl)-1-[(3'-fluoro-3-biphenylyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5064564.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064582.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5064588.png)
![ethyl N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5064591.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5064596.png)
![N-{3-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide](/img/structure/B5064604.png)
![(3R*,4R*)-1-[(5-ethyl-2-furyl)methyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5064605.png)
![5-(1-naphthyl)-4-phenyl-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B5064614.png)

![3-chloro-5-(4-methoxyphenyl)-2-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5064636.png)
![1-(4-fluorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5064647.png)
![1-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5064651.png)